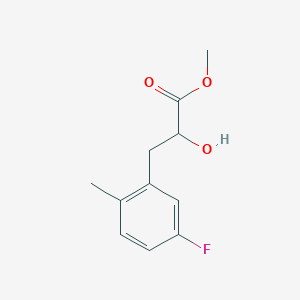
2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a chloro group and a pyrazolyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with 4-chloro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinazoline derivative, while coupling reactions could produce biaryl compounds.
科学的研究の応用
2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline
- 4-Chloro-2-(1H-pyrazol-1-yl)quinazoline
- 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile
Uniqueness
2-Chloro-4-(4-chloro-1h-pyrazol-1-yl)quinazoline is unique due to the presence of both chloro and pyrazolyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C11H6Cl2N4 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC名 |
2-chloro-4-(4-chloropyrazol-1-yl)quinazoline |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-5-14-17(6-7)10-8-3-1-2-4-9(8)15-11(13)16-10/h1-6H |
InChIキー |
UDXBZDNKEXKPPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N3C=C(C=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B13476811.png)

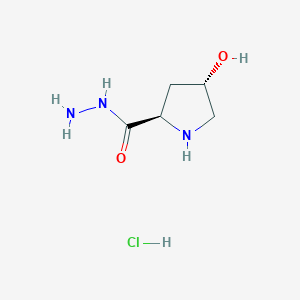
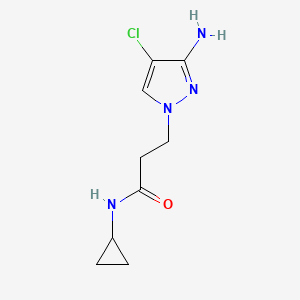
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)
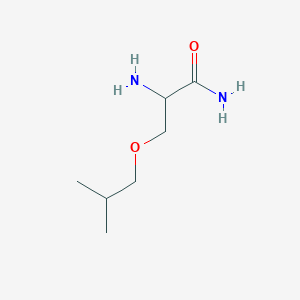
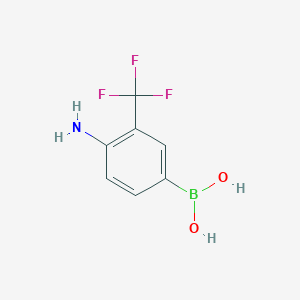
![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)



![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)
![4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine](/img/structure/B13476905.png)
